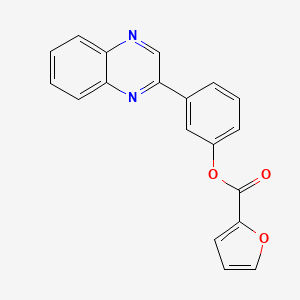![molecular formula C16H14ClN5O2 B11270601 2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11270601.png)
2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a methoxy group, and a tetrazolyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-methoxy-3-(1H-tetrazol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]acetamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-1,2,3-triazol-1-yl)phenyl]acetamide
- 2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
- 2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-1,3,4-oxadiazol-1-yl)phenyl]acetamide
Uniqueness
2-(4-chlorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazolyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable molecule for various research applications.
特性
分子式 |
C16H14ClN5O2 |
|---|---|
分子量 |
343.77 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-15-7-6-13(9-14(15)22-10-18-20-21-22)19-16(23)8-11-2-4-12(17)5-3-11/h2-7,9-10H,8H2,1H3,(H,19,23) |
InChIキー |
OGSAIDFZRSLMSG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11270522.png)
![ethyl 3-[({3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B11270526.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11270537.png)

![N-(2-chlorobenzyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11270548.png)
![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11270552.png)
![N-(4-fluoro-2-methylphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270559.png)
![N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11270569.png)

![9-(4-hydroxyphenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270581.png)
![N-(3-Methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11270586.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11270592.png)

![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11270616.png)
